molecular formula C22H23N3O2S3 B5079318 (5E)-3-[4-OXO-4-(4-PHENYL-1-PIPERAZINYL)BUTYL]-5-(2-THIENYLMETHYLENE)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE

(5E)-3-[4-OXO-4-(4-PHENYL-1-PIPERAZINYL)BUTYL]-5-(2-THIENYLMETHYLENE)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE

Cat. No.: B5079318
M. Wt: 457.6 g/mol
InChI Key: ATEOONBJGLDOOF-KNTRCKAVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-3-[4-OXO-4-(4-PHENYL-1-PIPERAZINYL)BUTYL]-5-(2-THIENYLMETHYLENE)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a phenylpiperazine moiety, and a thienylmethylene group. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-[4-OXO-4-(4-PHENYL-1-PIPERAZINYL)BUTYL]-5-(2-THIENYLMETHYLENE)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazolidinone Ring: The initial step involves the condensation of a thioamide with a carbonyl compound to form the thiazolidinone ring.

    Introduction of the Phenylpiperazine Moiety: The phenylpiperazine group is introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by the phenylpiperazine.

    Attachment of the Thienylmethylene Group: The final step involves the addition of the thienylmethylene group through a Knoevenagel condensation reaction, where an aldehyde or ketone reacts with a compound containing an active methylene group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-[4-OXO-4-(4-PHENYL-1-PIPERAZINYL)BUTYL]-5-(2-THIENYLMETHYLENE)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: The phenylpiperazine moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Thiazolidine derivatives.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5E)-3-[4-OXO-4-(4-PHENYL-1-PIPERAZINYL)BUTYL]-5-(2-THIENYLMETHYLENE)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial, antifungal, and antiviral activities.

Medicine

In the medical field, this compound is investigated for its potential therapeutic applications. It has been explored as a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical products. Its unique properties make it suitable for applications in the production of polymers, coatings, and specialty chemicals.

Mechanism of Action

The mechanism of action of (5E)-3-[4-OXO-4-(4-PHENYL-1-PIPERAZINYL)BUTYL]-5-(2-THIENYLMETHYLENE)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-3-[4-OXO-4-(4-METHYL-1-PIPERAZINYL)BUTYL]-5-(2-THIENYLMETHYLENE)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE
  • (5E)-3-[4-OXO-4-(4-ETHYL-1-PIPERAZINYL)BUTYL]-5-(2-THIENYLMETHYLENE)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE

Uniqueness

The uniqueness of (5E)-3-[4-OXO-4-(4-PHENYL-1-PIPERAZINYL)BUTYL]-5-(2-THIENYLMETHYLENE)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE lies in its specific structural features, such as the phenylpiperazine moiety and the thienylmethylene group. These features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

IUPAC Name

(5E)-3-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S3/c26-20(24-13-11-23(12-14-24)17-6-2-1-3-7-17)9-4-10-25-21(27)19(30-22(25)28)16-18-8-5-15-29-18/h1-3,5-8,15-16H,4,9-14H2/b19-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATEOONBJGLDOOF-KNTRCKAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CCCN3C(=O)C(=CC4=CC=CS4)SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CCCN3C(=O)/C(=C\C4=CC=CS4)/SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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